(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol
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Overview
Description
(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol is a complex organic compound characterized by multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol typically involves multi-step organic synthesis. The process often starts with the preparation of the core octanediol structure, followed by the introduction of the benzyloxy and methoxyphenoxy groups. Key steps may include:
Formation of the Octanediol Backbone: This can be achieved through aldol condensation reactions, followed by reduction steps to introduce the necessary hydroxyl groups.
Introduction of Chiral Centers: Stereoselective synthesis techniques, such as asymmetric catalysis or chiral auxiliaries, are employed to ensure the correct configuration at each chiral center.
Functional Group Addition: The benzyloxy and methoxyphenoxy groups are typically introduced through nucleophilic substitution reactions, using appropriate protecting groups to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form alkanes or alcohols using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy and methoxyphenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides, or sulfonates under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction could produce alkanes or secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol is used as a building block for the synthesis of more complex molecules. Its multiple functional groups and chiral centers make it a valuable intermediate in the synthesis of pharmaceuticals and natural products.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique combination of functional groups and stereochemistry.
Mechanism of Action
The mechanism by which (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-2,4-hexanediol: Similar backbone but shorter chain length.
(2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-hydroxyphenoxy)-2,4-octanediol: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
What sets (2R,3S,4S,5S)-3,5-Dimethyl-1-(benzyloxy)-8-(4-methoxyphenoxy)-2,4-octanediol apart is its specific combination of functional groups and stereochemistry. The presence of both benzyloxy and methoxyphenoxy groups, along with multiple chiral centers, provides unique chemical properties and potential for diverse applications in various fields.
This detailed overview should provide a comprehensive understanding of this compound, from its synthesis and reactions to its applications and unique characteristics
Properties
IUPAC Name |
(2R,3S,4S,5S)-8-(4-methoxyphenoxy)-3,5-dimethyl-1-phenylmethoxyoctane-2,4-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-18(8-7-15-29-22-13-11-21(27-3)12-14-22)24(26)19(2)23(25)17-28-16-20-9-5-4-6-10-20/h4-6,9-14,18-19,23-26H,7-8,15-17H2,1-3H3/t18-,19+,23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDEPFOUVFJLBQN-PLWWPAAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCOC1=CC=C(C=C1)OC)C(C(C)C(COCC2=CC=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCOC1=CC=C(C=C1)OC)[C@@H]([C@H](C)[C@H](COCC2=CC=CC=C2)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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